N-(3-hydroxypropyl)benzamide
Overview
Description
N-(3-hydroxypropyl)benzamide: is an organic compound with the molecular formula C10H13NO2 It is a derivative of benzamide, where the amide nitrogen is substituted with a 3-hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Condensation: One common method for preparing N-(3-hydroxypropyl)benzamide involves the direct condensation of benzoic acid with 3-aminopropanol. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Ultrasonic Irradiation: Another method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and environmental impact. The use of green chemistry principles, such as ultrasonic irradiation, is increasingly favored in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-hydroxypropyl)benzamide can undergo oxidation reactions, particularly at the hydroxypropyl group, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form N-(3-hydroxypropyl)benzylamine.
Substitution: The benzamide moiety can participate in substitution reactions, such as nucleophilic aromatic substitution, to introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to deprotonate the amide nitrogen, facilitating nucleophilic substitution reactions.
Major Products:
Oxidation: Products include N-(3-oxopropyl)benzamide and N-(3-carboxypropyl)benzamide.
Reduction: The major product is N-(3-hydroxypropyl)benzylamine.
Substitution: Various substituted benzamides, depending on the substituent introduced.
Scientific Research Applications
Chemistry: N-(3-hydroxypropyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can be used to investigate the role of specific enzymes in metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its binding affinity and selectivity.
Industry: this compound is used in the production of polymers and resins. Its functional groups allow it to participate in polymerization reactions, leading to materials with desirable properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxypropyl)benzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The hydroxypropyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing binding affinity.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)benzamide
- N-(4-hydroxybutyl)benzamide
- N-(3-hydroxypropyl)benzenesulfonamide
Comparison: N-(3-hydroxypropyl)benzamide is unique due to the presence of the hydroxypropyl group, which imparts specific chemical and physical properties. Compared to N-(2-hydroxyethyl)benzamide, it has a longer alkyl chain, which can influence its solubility and reactivity. Compared to N-(4-hydroxybutyl)benzamide, it has a shorter alkyl chain, which can affect its binding affinity and selectivity in biological applications. N-(3-hydroxypropyl)benzenesulfonamide differs in the presence of a sulfonamide group, which can significantly alter its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-(3-hydroxypropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-8-4-7-11-10(13)9-5-2-1-3-6-9/h1-3,5-6,12H,4,7-8H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUYFPQBFPYPRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495138 | |
Record name | N-(3-Hydroxypropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13609-09-1 | |
Record name | N-(3-Hydroxypropyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40495138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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